3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol
Overview
Description
3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol is an organoiodine compound known for its unique structure and reactivity. It features a benziodoxole core with a hypervalent iodine center, making it a valuable reagent in organic synthesis. This compound is often used in various chemical transformations due to its ability to act as an oxidizing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol typically involves the oxidation of 3,3-dimethyl-2-iodobenzoic acid. The reaction is carried out under controlled conditions using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidation of alcohols to aldehydes or ketones.
Substitution: It can participate in substitution reactions where the iodine center is replaced by other nucleophiles.
Addition: It can add to unsaturated compounds, forming new carbon-iodine bonds.
Common Reagents and Conditions
Common reagents used with this compound include:
m-Chloroperbenzoic acid (m-CPBA): Used for oxidation reactions.
Hydrogen peroxide: Another oxidizing agent for various transformations.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example:
Oxidation: Aldehydes or ketones from alcohols.
Substitution: New organoiodine compounds with different functional groups.
Scientific Research Applications
3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for various chemical transformations.
Medicinal Chemistry: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Material Science: Utilized in the preparation of advanced materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various reactions.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol exerts its effects involves the hypervalent iodine center. This center can undergo redox reactions, facilitating the transfer of oxygen or other groups to substrates. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Iodobenzene diacetate: Another hypervalent iodine compound used in oxidation reactions.
Iodobenzene dichloride: Known for its use in chlorination reactions.
Diacetoxyiodobenzene: Utilized in various oxidative transformations.
Uniqueness
3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol is unique due to its benziodoxole core and the presence of the 3,3-dimethyl groups. These structural features contribute to its stability and reactivity, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
1-hydroxy-3,3-dimethyl-1λ3,2-benziodoxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c1-9(2)7-5-3-4-6-8(7)10(11)12-9/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUULLIYJCLGFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90317230 | |
Record name | 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90317230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69429-70-5 | |
Record name | NSC312854 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90317230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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